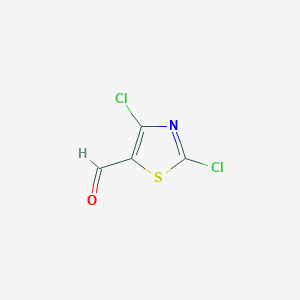

2,4-Dichloro-5-thiazolecarboxaldehyde

Description

Historical Development and Significance of Thiazole-Based Scaffolds in Chemical Research

The journey of thiazole (B1198619) chemistry began in the late 19th century, with the first synthesis of thiazole reported by Hantzsch in 1887. chemicalbook.com This pioneering work, known as the Hantzsch thiazole synthesis, involves the reaction of α-haloketones with thioamides and remains a cornerstone of thiazole synthesis today. chemicalbook.commdpi.comcutm.ac.in The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. chemicalbook.com Its aromaticity, a result of the delocalization of a lone pair of electrons from the sulfur atom, contributes to its stability and unique reactivity. chemicalbook.comnih.gov

The significance of the thiazole scaffold in chemical research stems from its widespread presence in a vast array of biologically active natural products and synthetic compounds. nih.govnih.govresearchgate.net A prime example is Vitamin B1 (thiamine), which contains a thiazole ring and is essential for metabolism. nih.govbritannica.com The thiazole moiety is also a key structural component of penicillins, a class of antibiotics that revolutionized medicine. nih.govbritannica.com

The versatility of the thiazole nucleus has made it a privileged scaffold in medicinal chemistry. nih.govbohrium.com Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govwisdomlib.orgmdpi.comglobalresearchonline.net This has driven extensive research into the synthesis and modification of thiazole-containing molecules to develop new therapeutic agents. nih.govglobalresearchonline.net

| Notable Thiazole-Containing Compounds | Significance |

| Thiamine (Vitamin B1) | An essential nutrient with a key role in metabolic processes. nih.govbritannica.com |

| Penicillins | A class of life-saving antibiotic drugs. nih.govbritannica.com |

| Ritonavir (B1064) | An antiretroviral medication used to treat HIV/AIDS. nih.govglobalresearchonline.net |

| Dasatinib | A targeted therapy used in the treatment of certain types of cancer. nih.govglobalresearchonline.net |

| Meloxicam | A non-steroidal anti-inflammatory drug (NSAID). globalresearchonline.netwikipedia.org |

Overview of 2,4-Dichloro-5-thiazolecarboxaldehyde as a Key Intermediate in Organic Synthesis

This compound is a versatile chemical compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. chemimpex.com Its value lies in its trifunctional nature, possessing two labile chlorine atoms at positions 2 and 4, and a reactive aldehyde group at position 5 of the thiazole ring. This arrangement of functional groups allows for a variety of selective chemical transformations.

The synthesis of this compound can be achieved by reacting 2,4-thiazolidinedione (B21345) with dimethylformamide and phosphorus oxychloride. google.comgoogle.com This process provides a direct route to this highly functionalized intermediate. Another reported synthesis involves the reaction of 2,4-thiazolidinedione with phosphorus trichloride (B1173362) and N,N-dimethylformamide. chemicalbook.com

The chlorine atoms on the thiazole ring are susceptible to nucleophilic substitution, enabling the introduction of a wide range of substituents. The aldehyde group can undergo typical aldehyde reactions, such as oxidation, reduction, and condensation, to further elaborate the molecular structure. For instance, it can be converted to an oxime and subsequently to a nitrile, 2,4-dichloro-5-cyanothiazole, which is a known intermediate for the preparation of herbicidal compounds. google.comgoogle.com This reactivity makes this compound a valuable precursor for creating libraries of novel compounds for biological screening. chemicalbook.com

| Property | Value |

| Molecular Formula | C₄HCl₂NOS sigmaaldrich.com |

| Molecular Weight | 182.03 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 47-53 °C sigmaaldrich.com |

| CAS Number | 92972-48-0 sigmaaldrich.com |

Current Research Landscape and Emerging Trends in Halogenated Heterocyclic Chemistry

The field of halogenated heterocyclic chemistry is a dynamic and rapidly evolving area of research. Halogen atoms, when incorporated into heterocyclic scaffolds, can significantly influence the physical, chemical, and biological properties of the resulting molecules. merckmillipore.com They can alter parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Current research trends in this area are focused on several key aspects:

Development of Novel Synthetic Methodologies: There is a continuous drive to develop more efficient, selective, and environmentally friendly methods for the synthesis of halogenated heterocycles. numberanalytics.com This includes the use of catalysis, green chemistry approaches, and novel halogenating agents. numberanalytics.comnumberanalytics.com The use of graphene-based carbocatalysts is also an emerging trend in the synthesis of heterocyclic compounds. nih.gov

Exploration of New Applications: Researchers are actively exploring the use of halogenated heterocycles in new applications, particularly in materials science and nanotechnology. numberanalytics.com For example, halogenated polycyclic aromatic hydrocarbons are being investigated for their potential use in organic electronics. acs.org

Understanding Structure-Activity Relationships: A significant effort is dedicated to understanding how the position and nature of halogen atoms on a heterocyclic ring affect its biological activity. nih.gov This knowledge is crucial for the rational design of new drugs and agrochemicals. For instance, halogenated aromatics have been shown to affect the persistence of pharmaceutical compounds in the environment. nih.gov

Asymmetric Synthesis: The stereoselective synthesis of halogenated heterocycles is a major focus, as the stereochemistry of a molecule can have a profound impact on its biological activity. mdpi.com Asymmetric dearomatization of diazaheterocycles is one area where halogenated compounds have shown promise. acs.org

The study of compounds like this compound is central to these trends. Its halogenated and heterocyclic nature makes it a prime candidate for the synthesis of novel compounds with potentially enhanced biological or material properties. The ability to selectively modify its structure allows chemists to fine-tune molecular properties and explore new chemical space.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEKBKCGPASOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363391 | |

| Record name | 2,4-Dichloro-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92972-48-0 | |

| Record name | 2,4-Dichloro-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 5 Thiazolecarboxaldehyde

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is the core scaffold of the target molecule. Its synthesis has been a subject of extensive research, leading to the development of several classical and contemporary methods.

The Hantzsch thiazole synthesis , first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. researchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. researchgate.net

Another classical approach is the Robinson-Gabriel synthesis , which involves the cyclization of α-acylamino ketones using a dehydrating agent, followed by reaction with a phosphorus pentasulfide to introduce the sulfur atom. bepls.com The Cook-Heilborn synthesis offers an alternative route by reacting an α-aminonitrile with carbon disulfide. researchgate.net

More contemporary approaches to thiazole synthesis often focus on improving efficiency, and utilizing greener reagents and conditions. bepls.com These methods include multicomponent reactions where three or more reactants are combined in a single step to form the thiazole ring, and the use of microwave or ultrasound irradiation to accelerate reaction rates and improve yields. lookchem.comresearchgate.net

Vilsmeier-Haack Formylation as a Primary Synthetic Route to 2,4-Dichloro-5-thiazolecarboxaldehydegoogle.comgoogle.com

The most prominently documented method for the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde is the Vilsmeier-Haack reaction. google.comgoogle.com This reaction introduces the formyl group (-CHO) onto an electron-rich aromatic ring, in this case, a derivative of the thiazole ring system. organic-chemistry.orgwikipedia.org

Precursor Compounds and Reaction Conditionschemicalbook.comgoogle.comgoogle.com

The primary precursor for this synthesis is 2,4-thiazolidinedione (B21345) . google.comgoogle.com This starting material is readily available and can be prepared by the reaction of chloroacetic acid with thiourea. google.com The other key reagents are a formylating agent, typically N,N-dimethylformamide (DMF) , and a chlorinating/dehydrating agent, most commonly phosphorus oxychloride (POCl₃) . google.comgoogle.com

The reaction is typically carried out by adding DMF to cooled POCl₃, followed by the addition of 2,4-thiazolidinedione. google.com The mixture is then heated to reflux, with temperatures around 110-120°C, until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. google.com The reaction time can vary from one to ten hours depending on the scale and specific conditions. google.com After the reaction, the mixture is carefully quenched with ice water and the product is extracted using an organic solvent like dichloromethane. chemicalbook.com

Table 1: Typical Reaction Parameters for the Vilsmeier-Haack Synthesis of this compound

| Parameter | Value/Condition | Source |

| Precursor | 2,4-Thiazolidinedione | google.comgoogle.com |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | google.comgoogle.com |

| Molar Ratio (DMF:Precursor) | 1:1 to 1.5:1 | google.com |

| Molar Ratio (POCl₃:Precursor) | 3:1 to 10:1 | google.com |

| Reaction Temperature | ~115°C (Reflux) | google.comgoogle.com |

| Reaction Time | 1 - 10 hours | google.com |

| Work-up | Hydrolytic (quenching with ice water) | google.comgoogle.com |

| Extraction Solvent | Dichloromethane or Diethyl ether | chemicalbook.com |

Mechanistic Insights into the Formylation Process

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic species known as the Vilsmeier reagent . This reagent is generated in situ from the reaction of DMF with POCl₃.

The mechanism can be summarized in the following steps:

Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chloroiminium ion, the active Vilsmeier reagent. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution: The electron-rich thiazole ring (derived from 2,4-thiazolidinedione under the reaction conditions) acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. researchgate.net This results in the formation of an iminium ion intermediate attached to the thiazole ring. researchgate.net

Hydrolysis: During the aqueous work-up, the iminium ion is hydrolyzed to yield the final aldehyde product, this compound. wikipedia.orgyoutube.com

The reaction also involves the chlorination of the 2 and 4 positions of the thiazolidinedione ring by POCl₃.

Optimization Strategies for Yield and Purity in this compound Synthesischemicalbook.comgoogle.com

The yield of this compound is reported to be in the range of 50-60% of the theoretical value for the isolated, pure product. google.com Several factors can be adjusted to optimize the yield and purity of the final product.

The molar ratios of the reactants play a crucial role. Using a slight excess of DMF (1 to 1.1 moles per mole of 2,4-thiazolidinedione) is often beneficial. google.com A significant excess of POCl₃ is also employed. google.com

Careful control of the reaction temperature and time is essential to ensure complete reaction and minimize the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time. chemicalbook.com

Purification of the crude product is typically achieved through conventional methods such as distillation, crystallization from solvents like petroleum ether, or column chromatography. chemicalbook.comgoogle.com For column chromatography, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane. chemicalbook.com

Alternative Synthetic Pathways to this compound

While the Vilsmeier-Haack reaction is the most common, alternative synthetic strategies can be envisaged, primarily revolving around the late-stage formylation of a pre-formed 2,4-dichlorothiazole (B1313550) ring or the modification of other functional groups at the 5-position.

One potential alternative involves the direct formylation of 2,4-dichlorothiazole . This would require a formylation method suitable for a less electron-rich thiazole ring compared to the precursor in the Vilsmeier-Haack reaction.

Another approach could be the chlorination of a pre-existing 5-substituted thiazole. For instance, a patent describes the chlorination of 5-methyl-2,4-thiazolidinedione derivatives, which could potentially be adapted to produce the target compound.

Furthermore, the synthesis could proceed through the transformation of other functional groups at the 5-position of a 2,4-dichlorothiazole core. For example, the oxidation of a 5-hydroxymethyl or 5-methyl group to an aldehyde could be a viable route.

Scalability Considerations in the Preparation of this compound

The synthesis of this compound has been described in patent literature, indicating its industrial relevance, likely as an intermediate for herbicides. google.comgoogle.com When scaling up the synthesis from a laboratory to an industrial setting, several factors need to be carefully considered.

The exothermic nature of the reaction between DMF and POCl₃ requires efficient heat management to maintain control over the reaction temperature, especially in large reactors. The evolution of corrosive hydrogen chloride gas also necessitates the use of appropriate materials for the reaction vessel and off-gas scrubbing systems.

The work-up procedure, involving the quenching of a large volume of reactive reagents with water, must be carefully designed to control the exotherm and ensure safe handling. The extraction and purification steps also need to be adapted for large-scale operations, potentially involving continuous extraction and distillation processes to improve efficiency and minimize solvent usage.

Reactivity and Derivatization Chemistry of 2,4 Dichloro 5 Thiazolecarboxaldehyde

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in 2,4-Dichloro-5-thiazolecarboxaldehyde is an electron-deficient system. This is due to the electronegativity of the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing effects of the two chlorine atoms and the carboxaldehyde group. This electronic characteristic significantly influences its susceptibility to substitution reactions.

Electrophilic Substitution: Generally, electrophilic substitution on a thiazole ring is challenging due to its inherent electron-poor nature. When such reactions do occur, they are typically directed to the C5 position, which is the most electron-rich. However, in this compound, the C5 position is already occupied by the carboxaldehyde group, and the presence of two deactivating chloro-substituents further disfavors electrophilic attack.

Nucleophilic Substitution: The electron-deficient character of the thiazole ring makes it susceptible to nucleophilic attack. While nucleophilic substitution of hydrogen is uncommon without activation, the primary mode of substitution on the ring itself involves the displacement of the chlorine atoms, which is discussed in section 3.3. Deprotonation at a ring carbon by a strong base can generate a nucleophilic center, which can then react with electrophiles. For instance, studies on related polyhalogenated thiazoles have shown that deprotonation at position C5 can be achieved using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net

Transformations Involving the Aldehyde Functional Group of this compound

The carboxaldehyde group at the C5 position is a primary site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions Leading to Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines (-C=N-). This reaction typically involves heating the aldehyde with an amine, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid. nih.govnih.gov The formation of the azomethine group (-CH=N-) is a versatile method for introducing new molecular scaffolds. nih.gov

This reaction is general for aldehydes and primary amines and is a cornerstone in the synthesis of various heterocyclic compounds and ligands for metal complexes. nih.govkarabuk.edu.trresearchgate.net

Table 1: General Scheme for Schiff Base Formation

| Reactant A | Reactant B | Product Type | Reaction Conditions |

|---|

Reductive and Oxidative Conversions of the Carboxaldehyde Moiety

The oxidation state of the aldehyde carbon can be readily altered through reduction or oxidation, leading to the corresponding primary alcohol or carboxylic acid.

Reduction to Alcohol: The aldehyde group can be reduced to a primary alcohol, (2,4-dichlorothiazol-5-yl)methanol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent, typically used in alcoholic solvents, while the more reactive lithium aluminum hydride requires anhydrous conditions, often in solvents like diethyl ether or tetrahydrofuran. libretexts.org

Oxidation to Carboxylic Acid: Conversely, the aldehyde can be oxidized to form 2,4-dichloro-5-thiazolecarboxylic acid. This is a common transformation in organic synthesis. ucr.edu A range of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent for specific applications. libretexts.orgucr.edu The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Table 2: Reductive and Oxidative Conversions

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| This compound | Reduction | (2,4-Dichlorothiazol-5-yl)methanol | NaBH₄, LiAlH₄ |

Synthesis of Nitrile and Carboxylic Acid Derivatives from this compound

Beyond direct oxidation, the aldehyde group serves as a precursor for the synthesis of nitriles and other carboxylic acid derivatives. libretexts.orgbritannica.com

Nitrile Synthesis: A common route to convert an aldehyde to a nitrile involves a two-step process. First, the aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form an oxime (R-CH=NOH). britannica.com Subsequent dehydration of the oxime, often using reagents like acetic anhydride (B1165640) or thionyl chloride, yields the corresponding nitrile, 2,4-dichloro-5-cyanothiazole. britannica.com This nitrile is a valuable intermediate for various agrochemical and pharmaceutical compounds. chemicalbook.com

Carboxylic Acid Derivatives: The carboxylic acid, obtained from the oxidation of the aldehyde, can be further converted into a variety of derivatives such as esters, amides, and acyl chlorides. libretexts.orgresearchgate.net For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). researchgate.net

Reactivity of Chlorine Substituents on the Thiazole Nucleus

The two chlorine atoms on the thiazole ring are key reactive handles, primarily participating in nucleophilic aromatic substitution (SNA_r_) reactions.

Halogen Exchange and Displacement Reactions

The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles. The electron-deficient nature of the thiazole ring facilitates this type of reaction. Research on polyhalogenated thiazoles indicates that the reactivity of halogens can depend on their position on the ring. researchgate.net For instance, studies on related systems show that a bromine atom at the C5 position is the most reactive towards butyllithium, undergoing halogen-metal exchange. researchgate.net

In the case of this compound, nucleophiles can replace one or both chlorine atoms. The specific outcome often depends on the reaction conditions and the nature of the nucleophile. These reactions are crucial for introducing a wide range of functional groups onto the thiazole core, significantly expanding its synthetic utility. chemicalbook.com

Table 3: Potential Halogen Displacement Reactions

| Nucleophile (Nu⁻) | Potential Product |

|---|---|

| Alkoxide (RO⁻) | 2-Alkoxy-4-chloro-5-thiazolecarboxaldehyde |

| Thiolate (RS⁻) | 4-Chloro-2-(alkylthio)-5-thiazolecarboxaldehyde |

Formation of 2,4-Dichloro-5-dichloromethylthiazole from this compound

The transformation of the aldehyde moiety in this compound into a dichloromethyl group represents a key derivatization, yielding 2,4-dichloro-5-dichloromethylthiazole. This conversion is a geminal dichlorination reaction, a process commonly employed for aromatic aldehydes.

The reaction is typically achieved using phosphorus pentachloride (PCl₅). The mechanism involves the nucleophilic attack of the aldehyde oxygen onto the phosphorus atom of PCl₅, leading to the formation of an intermediate chlorophosphate ester. Subsequent intramolecular or intermolecular attack by chloride ions, coupled with the elimination of phosphoryl chloride (POCl₃), results in the formation of the geminal dichloride.

While a specific, detailed experimental protocol for the reaction of this compound with PCl₅ is not extensively documented in publicly available literature, the general methodology for the conversion of aromatic aldehydes to their dichloromethyl analogues is well-established. The reaction conditions typically involve heating the aldehyde with PCl₅, often in an inert solvent.

Table 1: General Reaction Parameters for Geminal Dichlorination of Aromatic Aldehydes

| Parameter | Description |

| Reagent | Phosphorus pentachloride (PCl₅) |

| Substrate | Aromatic aldehyde |

| Product | Aromatic dichloromethyl compound |

| Byproduct | Phosphoryl chloride (POCl₃) |

| Typical Conditions | Heating, often in an inert solvent |

Comparative Reactivity Profiles with Structurally Related Thiazole Carboxaldehydes

The reactivity of this compound is significantly influenced by the two chlorine atoms on the thiazole ring. To understand these electronic effects, a comparison with other, less substituted thiazole carboxaldehydes is instructive. The primary isomers for comparison are thiazole-2-carboxaldehyde, thiazole-4-carboxaldehyde, and thiazole-5-carboxaldehyde.

The thiazole ring itself is electron-deficient, a characteristic that is further amplified by the presence of electron-withdrawing substituents. In general, the C2 position of the thiazole ring is the most electron-deficient, followed by the C5 and then the C4 position.

Condensation Reactions:

Reactions such as the Knoevenagel and Claisen-Schmidt condensations, which involve the nucleophilic attack on the aldehyde carbon, are sensitive to the electronic nature of the aldehyde.

This compound: The two strongly electron-withdrawing chlorine atoms significantly increase the electrophilicity of the carbonyl carbon in the C5-aldehyde. This heightened electrophilicity would be expected to accelerate the rate of nucleophilic attack in condensation reactions compared to unsubstituted thiazole-5-carboxaldehyde.

Thiazole-2-carboxaldehyde: With the aldehyde group at the most electron-deficient C2 position, this isomer is highly reactive towards nucleophiles. It readily participates in reactions like the Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO. sigmaaldrich.com

Thiazole-4-carboxaldehyde and Thiazole-5-carboxaldehyde: The reactivity of these isomers in condensation reactions is generally lower than that of the 2-carboxaldehyde due to the less pronounced electron deficiency at these positions. However, they still undergo condensation reactions. For instance, thiazole-derived chalcones can be synthesized via the Claisen-Schmidt condensation of acetylthiazoles with aromatic aldehydes.

Oxidation Reactions:

Table 2: Comparison of Reactivity Features of Thiazole Carboxaldehydes

| Compound | Key Reactivity Features |

| This compound | Highly electrophilic aldehyde due to two chloro substituents. Expected to be highly reactive in condensation reactions. |

| Thiazole-2-carboxaldehyde | Aldehyde at the most electron-deficient C2 position, showing high reactivity in reactions like the Baylis-Hillman. sigmaaldrich.com |

| Thiazole-4-carboxaldehyde | Moderately reactive aldehyde. |

| Thiazole-5-carboxaldehyde | Moderately reactive aldehyde. |

Advanced Synthetic Applications of 2,4 Dichloro 5 Thiazolecarboxaldehyde As a Building Block

Construction of Complex Heterocyclic Systems Utilizing 2,4-Dichloro-5-thiazolecarboxaldehyde

The unique arrangement of reactive sites on the this compound molecule, namely the aldehyde and two chlorine-substituted positions, provides chemists with a powerful tool for forging a variety of complex heterocyclic structures. The aldehyde group offers a gateway for condensation and cyclization reactions, enabling the fusion or attachment of new ring systems to the stable dichlorothiazole moiety.

While direct, single-step syntheses of oxadiazoles from this compound are not prominently featured in the literature, the compound is a logical precursor for such structures through a multi-step pathway. A common and established method for synthesizing 1,3,4-oxadiazole rings involves the cyclization of N-acylhydrazides.

A plausible synthetic route would begin with the oxidation of the aldehyde group of this compound to form the corresponding carboxylic acid. This acid can then be converted into an acyl hydrazide. The resulting intermediate, possessing the 2,4-dichlorothiazole (B1313550) core, can undergo dehydration and cyclization, often facilitated by reagents like phosphorus oxychloride, to yield the desired 2,5-disubstituted-1,3,4-oxadiazole derivative. This strategy allows for the incorporation of the dichlorothiazole unit into a new heterocyclic system known for its diverse pharmacological potential.

This compound is utilized in the synthesis of thiazolidine-2,4-dione derivatives, a class of compounds investigated for antimicrobial properties. The synthesis typically proceeds through the formation of a thiosemicarbazone intermediate. The aldehyde group of this compound readily condenses with a thiosemicarbazide.

This resulting thiosemicarbazone can then undergo cyclization with reagents such as ethyl bromoacetate in the presence of a base to yield thiazolidinone derivatives. Similarly, reaction with α-haloketones can lead to the formation of substituted thiazoline rings. These heterocyclic systems are of significant interest in medicinal chemistry due to their association with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects researchgate.net.

The development of fused heterocyclic systems such as pyrazolo[5,1-b]thiazoles typically involves synthetic strategies that construct one ring onto the other. Common methods for synthesizing this specific fused system include the reaction of 3-amino-2-substituted-thiazolium salts with reagents that provide the necessary carbon atoms to form the pyrazole (B372694) ring semanticscholar.org. Another approach involves building the thiazole (B1198619) ring onto a pre-existing pyrazole structure sciforum.net.

A direct conversion of this compound into the pyrazolo[5,1-b]thiazole core is not a straightforward or commonly reported transformation. The functional groups present on this compound are not readily suited for the typical cyclization reactions required to form the fused pyrazole ring in this manner. Therefore, this specific application is not a well-established use for this particular building block.

A significant application of this compound is in the synthesis of thiazole-containing chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known for a wide array of biological activities. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between this compound and a variety of substituted aryl or heteroaryl ketones.

This reaction has been used to create a novel series of chalcone derivatives which were subsequently evaluated for their potential as antitubercular and antiproliferative agents nih.gov. Research has shown that specific substitutions on the aryl ring of the ketone significantly influence the biological activity of the resulting chalcone. For instance, compounds with 2,4-difluoro and 2,4-dichloro substitutions demonstrated potent antitubercular activity, while a chalcone incorporating a 2-thiazolyl moiety showed promising antiproliferative effects against a prostate cancer cell line nih.gov.

Table 1: Biological Activity of Selected 2,4-Dichlorothiazole-Derived Chalcones

| Compound ID | Ring Substituent | Antitubercular Activity (MIC in µM) | Antiproliferative Activity (IC50 in µM) vs. DU-145 cells |

|---|---|---|---|

| 7 | 2,4-dichloro | 4.41 | - |

| 12 | 2,4-difluoro | 2.43 | - |

| 14 | 2,6-difluoro | 9.74 | - |

| 20 | 2-thiazolyl | - | 6.86 |

| Pyrazinamide | Standard Drug | 25.34 | - |

| Methotrexate | Standard Drug | - | 11 |

Data sourced from Sciforum nih.gov.

Role in Multi-Step Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

This compound is a valuable intermediate in the multi-step synthesis of various bioactive molecules. Its functional handles allow for sequential modifications to build more complex structures. It is a recognized intermediate in the production of both pharmaceuticals and agrochemicals.

In the field of agricultural chemistry, it plays a crucial role in the synthesis of herbicides. The aldehyde can be converted into an oxime, which is then dehydrated to form the corresponding nitrile, 2,4-dichloro-5-cyanothiazole. This nitrile is a known and important intermediate for preparing herbicidal compounds of the thiazolyloxyacetamide class.

Combinatorial Chemistry and Library Generation for High-Throughput Screening

The reactivity of the aldehyde functional group makes this compound an excellent scaffold for combinatorial chemistry and the generation of molecular libraries for high-throughput screening. The Claisen-Schmidt condensation to form chalcones, the formation of thiosemicarbazones, and other reactions of the aldehyde group can be performed with a large and diverse set of reactants.

This approach allows for the rapid synthesis of a multitude of structurally related, yet distinct, compounds. For example, by reacting the core thiazole aldehyde with a wide array of different ketones, a large library of chalcone analogs can be produced nih.gov. Similarly, using various substituted thiosemicarbazides can generate a library of thiazolidinone precursors. These libraries are invaluable in drug discovery, as they can be screened efficiently for biological activity against various targets, accelerating the identification of new lead compounds. The use of solid-phase synthesis techniques further enhances the efficiency of library creation with this versatile thiazole building block.

Medicinal Chemistry and Biological Activity of 2,4 Dichloro 5 Thiazolecarboxaldehyde Derivatives

Antimicrobial Activity of Derivatives of 2,4-Dichloro-5-thiazolecarboxaldehyde

Derivatives of this compound have demonstrated notable antimicrobial properties, positioning them as a promising area of research in the fight against resistant pathogens. jchemrev.comnih.gov

Antibacterial Efficacy Against Bacterial Strains and Pathogens

Thiazole (B1198619) derivatives have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, newly synthesized thiazole derivatives have been reported to exhibit potent activity against various bacterial pathogens. biointerfaceresearch.com Some derivatives have demonstrated antibacterial activity comparable or even superior to standard drugs like ampicillin. biointerfaceresearch.com The presence of specific substituents on the thiazole ring, such as electron-withdrawing groups like nitro groups, has been associated with enhanced antibacterial action. biointerfaceresearch.com

Interactive Table: Antibacterial Activity of Thiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | MIC: 6.25-12.5 µg/mL | nih.gov |

| 4',5-bisthiazole derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris | Moderate to good | nih.gov |

| Thiazolin-4-one derivatives | Gram-positive bacteria | More efficient against Gram-positive strains | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various bacterial strains | Potential antimicrobial activity | jchemrev.com |

Antifungal Properties and Inhibitory Mechanisms

Thiazole derivatives have also emerged as significant antifungal agents. jchemrev.com They have shown effectiveness against various fungal strains, including different species of Candida and Aspergillus. nih.govnih.gov The antifungal activity of certain thiazole derivatives has been found to be comparable to established antifungal drugs like fluconazole (B54011) and ketoconazole. jchemrev.comnih.gov The thiazole ring itself is considered essential for the antifungal activity. nih.govnih.gov

Interactive Table: Antifungal Activity of Thiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes | MIC: 6.25-12.5 µg/mL | nih.gov |

| Thiazole derivatives with a hydrazone group | Candida albicans, C. krusei, C. parapsilosis, C. tropicalis, Cryptococcus neoformans, C. gatti, Paracoccidioides brasiliensis | Superior to fluconazole against Candida and Cryptococcus species | nih.gov |

| Thiazole derivatives containing a cyclopropane (B1198618) system | Candida albicans | MIC: 0.008–7.81 µg/mL | nih.gov |

| 2-amino-4, 5-diarylthiazole derivatives | Candida albicans | MIC80 = 9 μM for demethylated derivative | nih.gov |

Investigations into the Mechanism of Antimicrobial Action, including Membrane Disruption and DNA/Enzyme Interactions

The antimicrobial action of thiazole derivatives is believed to be multifaceted. nih.gov One proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death. nih.govpreprints.org This is supported by studies showing that these compounds can cause membrane depolarization. nih.gov

Another key mechanism involves the inhibition of essential enzymes. For example, some thiazole derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov Dihydrofolate reductase, another important enzyme in bacterial metabolism, has also been identified as a target. nih.gov Furthermore, some derivatives are thought to interfere with the biosynthesis of bacterial fatty acids by targeting enzymes like β-ketoacyl-(acyl-carrier-protein)synthase III (KAS III). nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of thiazole derivatives is significantly influenced by their chemical structure. nih.gov Structure-activity relationship (SAR) studies have revealed several key insights:

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring play a crucial role. For instance, the presence of a 2-pyridyl hydrazinyl residue at position 2 has been linked to enhanced antimalarial activity. nih.gov

Aromatic and Heterocyclic Moieties: The addition of various aromatic and heterocyclic rings to the thiazole scaffold can modulate antimicrobial activity. For example, derivatives with a furan (B31954) ring have shown significant antimicrobial potential. nih.gov

Hydrophobicity: The presence of hydrophobic aliphatic chains and chloro-substituents on attached phenyl rings has been associated with increased antifungal activity. nih.gov

Specific Functional Groups: The introduction of a thiocarbamide group has been shown to favor both antibacterial and antifungal activities. nih.gov

Anticancer Research and Cytotoxic Effects of this compound Derivatives

In addition to their antimicrobial properties, derivatives of this compound are being investigated for their potential as anticancer agents. researchgate.neturan.ua

Modulation of Biochemical Pathways and Enzyme Targets by Thiazole Derivatives

Thiazole derivatives have been shown to exert their anticancer effects by modulating various biochemical pathways and targeting key enzymes involved in cancer cell proliferation and survival. researchgate.neturan.ua

One of the primary mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com Studies have shown that certain thiazole derivatives can arrest the cell cycle at different phases, thereby inhibiting tumor growth. mdpi.com

Furthermore, these compounds have been found to inhibit crucial enzymes like aromatase, which is involved in estrogen biosynthesis and plays a role in breast cancer development. mdpi.com Other targeted enzymes include cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical for cell cycle progression and angiogenesis (the formation of new blood vessels that supply tumors), respectively. mdpi.com Molecular docking studies have also suggested that thiazole derivatives can bind to and potentially inhibit the anti-apoptotic protein Bcl-2 and the epidermal growth factor receptor (EGFR). mdpi.com

Some chloroacetamide derivatives bearing a thiazole scaffold have shown cytotoxic activity by potentially inhibiting glutathione (B108866) S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. uran.ua

Interactive Table: Anticancer Activity of Thiazole Derivatives

| Compound/Derivative | Cell Line(s) | Activity/IC50 | Target(s) | Reference |

|---|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | Up to 48% inhibition at 5 µg/mL | Not specified | researchgate.net |

| 2-chloroacetamides with thiazole scaffold | Jurkat (T-cell leukemia), MDA-MB-231 (breast) | Significant cytotoxicity | Potential GST inhibition | uran.ua |

| Thiazole derivatives | MCF-7 (breast), HepG2 (liver) | IC50 values ranging from 28.0 to 51.7 µM for some derivatives | Aromatase, EGFR, CDK2, Bcl-2 | mdpi.com |

DNA and Protein Binding Studies of Therapeutically Relevant Derivatives

The therapeutic effects of many drugs are contingent upon their ability to interact with biological macromolecules such as DNA and proteins. For derivatives of this compound, these interactions are crucial determinants of their pharmacological profiles, particularly in the context of anticancer activity.

DNA Binding:

Electron absorption spectroscopy is a common technique used to investigate the binding modes of small molecules with DNA. nih.gov Studies on various heterocyclic compounds, including thiazole derivatives, have demonstrated that these molecules can interact with DNA through intercalation, groove binding, or electrostatic interactions. While specific studies on this compound derivatives' DNA binding are not extensively detailed in the provided results, the general principles of thiazole-DNA interactions can be inferred. The planar aromatic structure of the thiazole ring is conducive to intercalation between the base pairs of the DNA double helix. This insertion can lead to structural distortions, inhibiting DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.

Circular dichroism (CD) spectroscopy is another powerful tool for monitoring conformational changes in DNA upon ligand binding. nih.gov Changes in the CD spectrum of DNA in the presence of a thiazole derivative can provide evidence of interaction and suggest the binding mode.

Protein Binding:

The interaction of thiazole derivatives with various proteins is a key aspect of their mechanism of action. For instance, some thiazole derivatives have been identified as inhibitors of enzymes like superoxide (B77818) dismutase (SOD), which is crucial for the antioxidant defense of parasites like Leishmania braziliensis. nih.gov Thermal shift assays and fluorescent protein-labeled assays are employed to screen for and characterize these binding events. nih.gov

In the context of anticancer activity, molecular docking studies have been instrumental in elucidating the binding of thiazole derivatives to target proteins. These computational models predict the binding orientation and affinity of a ligand to the active site of a protein. For example, docking studies have shown that certain thiazole derivatives can bind to the active site of acetylcholinesterase (AChE), suggesting their potential as inhibitors. acs.org Similarly, docking has been used to explore the interaction of thiazole derivatives with key proteins involved in cancer cell growth and proliferation, such as Pim-1 kinase, aromatase, and vascular endothelial growth factor receptor-2 (VEGFR-2). frontiersin.orgmdpi.com These studies help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors.

Structural Elucidation of Anticancer Activity

The anticancer properties of thiazole derivatives are intricately linked to their chemical structures. The substitution pattern on the thiazole ring, as well as the nature of the appended functional groups, significantly influences their cytotoxic potency and selectivity against various cancer cell lines.

Numerous studies have synthesized and evaluated series of thiazole derivatives for their in vitro anticancer activity against a panel of human cancer cell lines, including those from breast, liver, lung, and colon cancers. researchgate.netdntb.gov.uamdpi.com For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and showed varying degrees of anticancer activity. mdpi.com

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for anticancer activity. For example, it has been observed that the presence of certain substituents on the phenyl ring of 2-phenylthiazole (B155284) derivatives can enhance cytotoxicity. nih.gov Specifically, derivatives with a 3-nitrophenyl or a 3-chloro-4-nitrophenyl ring have demonstrated potent cytotoxic potential. nih.gov In another study, the presence of a meta-halogen, particularly chlorine, on the benzene (B151609) ring of certain thiazole derivatives was found to improve anticancer activity. nih.gov The modification of the thiazole nitrogen with a methyl group has also been shown to increase the inhibitory effect on cancer cell migration. nih.gov

Furthermore, the mechanism of action often involves the induction of apoptosis. Studies have shown that some thiazole derivatives can trigger apoptosis through mitochondrial-dependent pathways, characterized by the enhanced expression of pro-apoptotic genes and inhibition of anti-apoptotic genes. frontiersin.org Cell cycle analysis has also revealed that certain thiazole derivatives can cause cell cycle arrest at the G0-G1 phase in cancer cells. nih.gov

The ability of some thiazole derivatives to act as dual inhibitors of targets like PI3K/mTOR further underscores their potential as anticancer agents. nih.gov Molecular docking studies have been crucial in understanding these interactions at a molecular level, guiding the design of more effective anticancer drugs. mdpi.com

Anti-inflammatory and Analgesic Properties of Thiazole Derivatives

The thiazole scaffold is a recognized pharmacophore for developing compounds with anti-inflammatory and analgesic activities. nih.gov These properties are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

Anti-inflammatory Activity:

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. wisdomlib.org Thiazole derivatives have been extensively investigated for their potential to mitigate inflammatory processes. researchgate.net Several studies have reported the synthesis and evaluation of thiazole derivatives that exhibit significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema test. wisdomlib.orgnih.gov

For example, certain nitro-substituted thiazole derivatives have demonstrated superior anti-inflammatory activity compared to the standard drug nimesulide. wisdomlib.org Another study identified 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid as potent anti-inflammatory agents. nih.gov The mechanism of action for many of these derivatives is believed to involve the inhibition of COX and LOX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. researchgate.net Some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov

Analgesic Activity:

Pain is often associated with inflammation, and compounds with anti-inflammatory properties frequently exhibit analgesic effects. Several thiazole derivatives have been evaluated for their analgesic potential using models such as the tail immersion method in mice. researchgate.net

Research has shown that newly synthesized thiazole derivatives incorporating a pyrazole (B372694) moiety exhibit mild to good analgesic activities. researchgate.netresearchgate.net Specifically, compounds like 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide and 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide have demonstrated significant analgesic effects. researchgate.netresearchgate.net Additionally, some thiazole/oxazole substituted benzothiazole (B30560) derivatives have shown promising analgesic action in animal models. nih.gov

Antiviral and Antiepileptic Applications of Related Chemical Structures

The versatility of the thiazole scaffold extends to the development of agents targeting viral infections and neurological disorders like epilepsy.

Antiviral Applications:

The thiazole nucleus is present in several FDA-approved antiviral drugs, such as ritonavir (B1064) and cobicistat, which are used in the treatment of HIV. informahealthcare.com This has spurred significant research into the antiviral potential of novel thiazole derivatives. These compounds have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C viruses, and human immunodeficiency virus (HIV). scilit.comnih.gov

Reviews of scientific literature and patents highlight numerous thiazole-containing compounds with potent antiviral activity against various viral targets. scilit.comnih.gov These derivatives serve as lead structures for the development of new antiviral drugs with improved efficacy and selectivity. nih.gov

Antiepileptic Applications:

Epilepsy is a neurological disorder characterized by recurrent seizures. biointerfaceresearch.com Several classes of heterocyclic compounds, including thiazoles and related structures like 1,3,4-thiadiazoles, have been investigated for their anticonvulsant properties. biointerfaceresearch.comnih.gov The anticonvulsant activity of the thiazole moiety is attributed to its ability to act as a constrained pharmacophore at receptor sites in the central nervous system. biointerfaceresearch.com

Studies have shown that thiazole derivatives, including those combined with a thiazolidin-4-one nucleus, exhibit significant anticonvulsant activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.commdpi.com For example, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as a highly active derivative in one study. biointerfaceresearch.com Similarly, derivatives of 1,3,4-thiadiazole (B1197879) have shown potent anticonvulsant effects, with some compounds exhibiting protection in the MES and PTZ models. nih.govfrontiersin.org The mechanism of action is often linked to the modulation of GABAergic neurotransmission. nih.gov

Exploration of Bioisosteric Replacements in Drug Design

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacological profiles by enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.govopenaccessjournals.comdrughunter.com Bioisosteres are atoms, functional groups, or molecular fragments that share similar physicochemical properties, enabling them to be interchanged without drastically altering the parent molecule's interaction with its biological target. drughunter.comresearchgate.net In the context of derivatives of this compound, while direct and extensive research on bioisosteric replacements is not widely published, the principles of this strategy can be applied to hypothesize potential modifications and their expected outcomes based on studies of related thiazole-containing compounds and other heterocyclic systems.

The thiazole ring itself is often considered a bioisostere of other aromatic and heterocyclic systems. For instance, the thiazole moiety has been successfully employed as a bioisostere for a carbonyl group, leading to the development of potent and selective 5-HT3 receptor antagonists. nih.gov This suggests that in derivatives of this compound, the thiazole core could potentially be replaced by other five-membered heterocycles such as oxazoles, imidazoles, or pyrazoles to modulate biological activity. mdpi.com Such replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the resulting analogs.

A key area for bioisosteric exploration in derivatives of this compound lies in the modification of substituents on the thiazole ring. The chlorine atoms at the 2- and 4-positions are critical for the reactivity of the parent aldehyde and likely play a significant role in the biological activity of its derivatives. Replacing one or both chlorine atoms with other groups of similar size and electronic properties, such as a trifluoromethyl group (CF3) or a cyano group (CN), represents a classic bioisosteric replacement strategy.

Another avenue for bioisosteric modification involves the aldehyde functional group at the 5-position. This group is often a precursor for synthesizing more complex derivatives, such as Schiff bases, hydrazones, and other heterocyclic rings. Bioisosteric replacement of the aldehyde could involve its conversion to a nitrile, a carboxylic acid, or a tetrazole ring. The tetrazole ring, in particular, is a well-established bioisostere for the carboxylic acid group and is found in numerous approved drugs. openaccessjournals.com Its introduction could enhance metabolic stability and improve pharmacokinetic properties.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Chlorine (Cl) | Trifluoromethyl (CF3) | Increased lipophilicity, altered electronic properties, enhanced metabolic stability |

| Chlorine (Cl) | Cyano (CN) | Increased polarity, altered electronic properties |

| Aldehyde (CHO) | Nitrile (CN) | Increased polarity, potential for different biological interactions |

| Aldehyde (CHO) | Carboxylic Acid (COOH) | Increased acidity, potential for new hydrogen bonding interactions |

| Aldehyde (CHO) | Tetrazole | Increased metabolic stability, similar acidity to carboxylic acid, potential for improved pharmacokinetics openaccessjournals.com |

| Thiazole Ring | Oxadiazole Ring | Altered electronic distribution and hydrogen bonding capacity, potentially different metabolic profile nih.gov |

The successful application of bioisosteric replacement in the design of novel derivatives of this compound would require extensive synthetic efforts coupled with rigorous biological evaluation. Structure-activity relationship (SAR) studies would be crucial to understand the impact of these modifications on the desired biological endpoint. nih.gov

Computational and Theoretical Studies on 2,4 Dichloro 5 Thiazolecarboxaldehyde and Its Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules like 2,4-dichloro-5-thiazolecarboxaldehyde. While specific DFT studies on this exact compound are not extensively available in the reviewed literature, the principles can be illustrated through studies on related thiazole (B1198619) derivatives.

DFT calculations are employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on substituted thiazoles have shown that the thiazole ring is often nearly coplanar with its substituents, which can enhance π-π interactions with biological targets. nih.gov The optimized geometry of a molecule represents its lowest energy conformation and is crucial for understanding its stability and reactivity.

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For thiazole derivatives, the distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Another important electronic property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netrsc.org In thiazole derivatives, the heteroatoms (nitrogen and sulfur) and the carbonyl oxygen of the carboxaldehyde group are expected to be key sites of interaction, as indicated by their electrostatic potential. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Thiazole Derivatives

| Property | Description | Typical Findings for Thiazole Derivatives |

| Optimized Geometry | The most stable 3D arrangement of atoms in the molecule. | Often reveals near-planar structures, influencing intermolecular interactions. nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The distribution indicates potential sites for electrophilic attack. youtube.comyoutube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The distribution indicates potential sites for nucleophilic attack. youtube.comyoutube.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | A smaller gap suggests higher reactivity. nih.gov |

| MEP Map | A visual representation of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. researchgate.netrsc.org |

Note: The data in this table is illustrative and based on general findings for thiazole derivatives, not specifically for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for screening potential therapeutic agents. plos.org For derivatives of this compound, which are synthesized for various biological applications, molecular docking can provide insights into their potential mechanisms of action.

Studies on various thiazole derivatives have demonstrated their potential to interact with a range of biological targets. For example, some thiazole compounds have been investigated as inhibitors of enzymes like tubulin, nih.gov epidermal growth factor receptor (EGFR), nih.gov and Pim-1 kinase. frontiersin.org Docking studies of these derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiazole core or its substituents and the amino acid residues in the active site of the target protein. nih.govresearchgate.net The binding affinity, often expressed as a docking score or binding energy, is calculated to rank potential inhibitors. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the receptor. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and reveal changes in the receptor's conformation upon ligand binding.

While specific molecular docking or dynamics studies featuring this compound were not prominently found, the general findings for similar chlorinated thiazole derivatives suggest that the dichloro substitutions and the carboxaldehyde group would play a significant role in defining its binding mode and specificity towards a particular receptor.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are increasingly used to predict the reactivity of chemical compounds and to elucidate potential reaction mechanisms. nih.gov For a molecule like this compound, these models can help in understanding its chemical behavior in various reactions.

The electronic properties calculated using DFT, such as the HOMO-LUMO energies and the MEP map, are fundamental in predicting reactivity. The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net For thiazoles, the nitrogen atom is often a primary site for electrophilic attack due to its lone pair of electrons. researchgate.net

Computational models can also be used to study the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies and the identification of the most favorable reaction pathway. For instance, the reactivity of the aldehyde group in this compound in condensation or oxidation reactions could be theoretically investigated to predict the likely products and the conditions required.

While specific computational studies on the reaction mechanisms of this compound are sparse, the methodologies are well-established. Theoretical investigations into the reactivity of thiazole derivatives have shown that the nature and position of substituents significantly influence the reactivity of the thiazole ring. researchgate.net

Conformer Analysis and Energy Minimization Studies

Most molecules, including this compound, can exist in different spatial arrangements of their atoms, known as conformations. Conformer analysis is the study of these different conformations and their relative energies. This is important because the biological activity and reactivity of a molecule can depend on its specific conformation.

Computational methods are used to perform conformational searches to identify the various stable conformers of a molecule. For each identified conformer, energy minimization calculations are carried out to determine its relative stability. The results of these calculations can be presented as a potential energy surface, which shows the energy of the molecule as a function of one or more of its geometric parameters, such as dihedral angles. q-chem.com

For example, a study on the conformational preference of N-(Thiazol-2-yl) benzamide, a related thiazole derivative, used computational methods to investigate the stability of different conformers. researchgate.net The study found that interactions such as intramolecular hydrogen bonding play a significant role in determining the preferred conformation. researchgate.net

For this compound, a key aspect of its conformational analysis would be the orientation of the carboxaldehyde group relative to the thiazole ring. The rotation around the bond connecting the aldehyde group to the ring would lead to different conformers with varying energies. Identifying the lowest energy conformer is crucial as it is likely the most populated and biologically relevant form of the molecule.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Therapeutic Agents Based on the 2,4-Dichloro-5-thiazolecarboxaldehyde Scaffold

The core structure of this compound serves as a valuable starting point for the rational design of new therapeutic agents. Its reactive aldehyde group and dichlorinated thiazole (B1198619) ring offer multiple sites for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored biological activities.

Researchers are actively exploring the synthesis of novel molecules derived from this scaffold for various therapeutic applications. For instance, it is a key intermediate in the creation of compounds with potential anti-inflammatory and antimicrobial properties. acs.org The thiazole nucleus is a well-established pharmacophore found in numerous approved drugs, and its presence in this scaffold enhances the potential for discovering new bioactive molecules.

Recent studies have highlighted the importance of the thiazole scaffold in developing potent inhibitors for various enzymes implicated in disease. For example, thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. acs.org The design of these inhibitors often involves modifying the core thiazole structure to optimize binding interactions within the enzyme's active site. One study detailed the synthesis of a series of thiazole-based derivatives and their evaluation as AChE inhibitors, with some compounds showing potent activity. acs.org

Furthermore, the thiazole scaffold is being utilized in the development of anticancer agents. Scientists have designed and synthesized novel thiazole-based heterocycles and evaluated their potential as antitumor compounds. nih.gov These efforts often involve computational modeling to predict how modifications to the scaffold will affect binding to cancer-related targets. For example, research has been conducted on thiazole derivatives as potential inhibitors of tubulin polymerization, a key process in cell division that is often targeted in cancer therapy. chembk.com

The antimicrobial potential of derivatives of this compound is another significant area of research. It has been used in the synthesis of novel thiazolidine-2,4-dione derivatives that exhibit antimicrobial activity. chemicalbook.comcymitquimica.com The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic-resistant bacteria. The versatility of the this compound scaffold allows for the creation of compounds that can potentially overcome existing resistance mechanisms. One study reported the synthesis of thiazole derivatives that showed significant potential against various bacterial and fungal strains. nih.gov

Table 1: Examples of Therapeutic Targets for Thiazole-Based Compounds

| Therapeutic Target | Disease Area | Reference |

| Acetylcholinesterase | Alzheimer's Disease | acs.org |

| Tubulin Polymerization | Cancer | chembk.com |

| Microbial Enzymes | Infectious Diseases | chemicalbook.comcymitquimica.comnih.gov |

| Dihydrofolate reductase (DHFR) | Cancer | mdpi.comnih.gov |

Applications in Advanced Materials Science, including Organic Optoelectronics

The electron-accepting nature of the thiazole ring makes this compound and its derivatives promising candidates for applications in advanced materials science, particularly in the field of organic optoelectronics. nih.gov Thiazole-based organic semiconductors are being actively investigated for their potential use in a variety of electronic devices. nih.gov

Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the charge-transport properties of the organic semiconductor used. Thiazole-containing molecules and polymers have shown promise in this area due to their electronic properties and ability to self-assemble into ordered structures that facilitate charge transport. nih.gov

Organic Solar Cells (OSCs): In the quest for efficient and low-cost solar energy conversion, thiazole derivatives are being explored as electron-acceptor materials in OSCs. nih.gov The tunability of their electronic energy levels through chemical modification allows for the optimization of the photovoltaic performance of these devices.

Organic Light-Emitting Diodes (OLEDs): Thiazole-based materials are also being investigated for their use in OLEDs. mdpi.com Their inherent fluorescence properties can be tailored to produce light of different colors, making them suitable for display and lighting applications. mdpi.com For instance, derivatives of Thiazole Orange have been synthesized and their fluorescence properties studied for applications such as labeling cancer cells. nih.gov

Research into thiazolo[5,4-d]thiazole-based materials, which are extended versions of the simple thiazole ring, has shown their high potential in plastic electronics due to their rigid, planar structure and excellent oxidative stability. rsc.org These characteristics promote efficient intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. rsc.org Additionally, thieno[2,3-d]thiazole (B11776972) derived dyes are being investigated for their potential in nonlinear optics. researchgate.net

Table 2: Optoelectronic Applications of Thiazole Derivatives

| Application | Device Type | Key Property | Reference |

| Charge Transport Layer | Organic Field-Effect Transistors (OFETs) | Semiconductor behavior | nih.gov |

| Electron Acceptor | Organic Solar Cells (OSCs) | Electron-accepting nature | nih.gov |

| Emissive Layer | Organic Light-Emitting Diodes (OLEDs) | Fluorescence | nih.govmdpi.com |

| Active Material | Plastic Electronics | Rigidity, π-π stacking | rsc.org |

| Optical Materials | Nonlinear Optics | Second-order nonlinearities | researchgate.net |

Development of Novel Catalytic Systems Utilizing Thiazole-Based Ligands

The nitrogen and sulfur atoms within the thiazole ring of this compound provide excellent coordination sites for metal ions, making it a valuable building block for the development of novel catalytic systems. Ligands derived from this scaffold can be used to create catalysts for a wide range of organic transformations.

Researchers are exploring the use of thiazole-based ligands in various catalytic applications, including the development of environmentally friendly biocatalysts. For example, a chitosan-grafted-poly(vinylpyridine) catalyst, which is a biopolymeric basic catalyst, has been used for the synthesis of novel thiazole-based heterocycles. nih.gov Another study reported the use of a terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel as an eco-friendly biocatalyst for the synthesis of thiazole derivatives under ultrasound irradiation. nih.govacs.org These green catalytic systems offer advantages such as mild reaction conditions, high yields, and the potential for catalyst recycling. nih.govacs.org

Furthermore, thiazole-linked covalent organic frameworks (COFs) are emerging as a new class of materials with potential applications in photocatalysis. mdpi.com These porous materials can be designed to have specific catalytic sites and can be used to promote chemical reactions using visible light. A study demonstrated the in-situ construction of a thiazole-linked COF on the surface of Cu₂O for the efficient photocatalytic degradation of tetracycline. mdpi.com

The development of such catalytic systems is crucial for sustainable chemistry, as it can lead to more efficient and environmentally benign chemical processes. The versatility of the this compound scaffold allows for the design of a wide range of ligands with tailored catalytic properties.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of research involving this compound lies at the intersection of chemistry, biology, and materials science. The ability to synthesize a wide array of derivatives from this single precursor (chemistry) allows for the exploration of their interactions with biological systems (biology) and their incorporation into advanced functional materials (materials science).

For example, the development of a new anticancer drug based on this scaffold requires a collaborative effort between synthetic chemists who design and prepare the new compounds, biologists who evaluate their efficacy and mechanism of action in cancer cells, and computational chemists who model the drug-target interactions. mdpi.comnih.gov Similarly, the creation of a new organic solar cell involves materials scientists who fabricate and characterize the device, and chemists who synthesize and optimize the thiazole-based semiconductor. nih.gov

The study of thiazole-based fluorescent dyes for biological imaging is another prime example of this interdisciplinary approach. nih.gov Chemists synthesize the dyes, biologists use them to visualize cellular processes, and physicists may be involved in developing the advanced microscopy techniques needed to capture the fluorescent signals.

This convergence of disciplines is essential for unlocking the full potential of this compound and its derivatives. By fostering collaborations between researchers with diverse expertise, the scientific community can accelerate the translation of fundamental discoveries into practical applications that benefit society.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-dichloro-5-thiazolecarboxaldehyde, and how can purity be ensured?

Methodological Answer: The compound is synthesized via a two-step process:

Chlorination and Formylation : React 2,4-thiazolidinedione with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a molar ratio of 1:1–1.5:3–10 at reflux (115°C) until HCl gas evolution ceases. Hydrolysis yields 4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde .

Oxidation to Nitrile : Treat the intermediate with hydroxylamine to form the oxime, followed by dehydration to yield 2,4-dichloro-5-cyanothiazole, a precursor for herbicide intermediates .

Q. Purity Optimization :

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 193 (M⁺) with fragments at m/z 158 (M⁺–Cl) and m/z 123 (M⁺–2Cl) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Temperature : Stable at –20°C for >6 months; decomposition occurs above 40°C (evidenced by aldehyde proton loss in NMR) .

- Humidity : Hygroscopic; store under inert gas (argon) with desiccants (silica gel) to avoid hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in the synthesis of this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution : POCl₃ acts as a chlorinating agent, with DMF forming a Vilsmeier-Haack complex to activate the thiazole ring.

- Regioselectivity : The electron-withdrawing aldehyde group at position 5 directs electrophilic attack to positions 2 and 4 due to resonance stabilization of the intermediate σ-complex .

- Kinetic Control : Excess POCl₃ ensures complete di-chlorination, verified by quenching aliquots and analyzing via GC-MS .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Methodological Answer:

- Schiff Base Formation : React with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis (glacial acetic acid) to form imine derivatives. Monitor via UV-Vis (λmax ~320 nm for conjugated systems) .